molecular formula C7H6ClNO B1367330 1-(4-Chloropyridin-2-yl)ethanone CAS No. 60159-37-7

1-(4-Chloropyridin-2-yl)ethanone

Cat. No. B1367330
Key on ui cas rn: 60159-37-7
M. Wt: 155.58 g/mol
InChI Key: BHKULLGEGMMZQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08076488B2

Procedure details

To a 0° C. solution of 1.4 M methyl magnesium bromide in toluene/THF (6.89 mL, 9.65 mmol) in anhydrous THF (8.77 mL) was added a solution of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide (1.06 g, 5.26 mmol) in anhydrous THF (8.77 mL). The reaction mixture was stirred at RT under N2 for 17 h. The volatile solvent was removed under reduced pressure, and partitioned between EtOAc and water. The organic layer was washed with H2O, brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product was purified by MPLC (biotage) eluted with 10% EtOAc/Hex to afford 652 mg of 1-(4-chloropyridin-2-yl)ethanone (95.5%) as a white crystalline solid. 1H-NMR (Acetone-d6) δ 8.69 (d, J=5.4 Hz, 1H), 7.95 (dd, J=2.1, 1.0 Hz, 1H), 7.71 (dd, J=5.4, 2.1 Hz, 1H), 2.65 (s, 3H); TLC (10% EtOAc/Hex), Rf=0.26.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
toluene THF
Quantity
6.89 mL
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Quantity
8.77 mL
Type
solvent
Reaction Step One
Name
Quantity
8.77 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[Mg]Br.[C:4]1(C)C=CC=CC=1.C1COCC1.[Cl:16][C:17]1[CH:22]=[CH:21][N:20]=[C:19]([C:23](N(OC)C)=[O:24])[CH:18]=1>C1COCC1>[Cl:16][C:17]1[CH:22]=[CH:21][N:20]=[C:19]([C:23](=[O:24])[CH3:4])[CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
toluene THF
Quantity
6.89 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C.C1CCOC1
Name
Quantity
1.06 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)C(=O)N(C)OC
Name
Quantity
8.77 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
8.77 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT under N2 for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatile solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and water
WASH
Type
WASH
Details
The organic layer was washed with H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by MPLC (biotage)
WASH
Type
WASH
Details
eluted with 10% EtOAc/Hex

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
ClC1=CC(=NC=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 652 mg
YIELD: PERCENTYIELD 95.5%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.